Gemini

Beschreibung

Eigenschaften

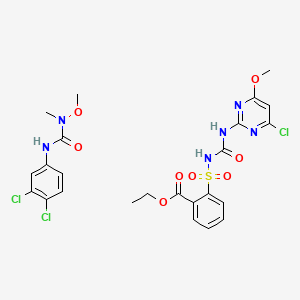

CAS-Nummer |

120812-76-2 |

|---|---|

Molekularformel |

C24H25Cl3N6O8S |

Molekulargewicht |

663.9 g/mol |

IUPAC-Name |

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea;ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |

InChI |

InChI=1S/C15H15ClN4O6S.C9H10Cl2N2O2/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2;1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22);3-5H,1-2H3,(H,12,14) |

InChI-Schlüssel |

FUHCASFXVMBXMX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

120812-76-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Gemini; Lorox plus; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Gemini Surfactants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemini surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, have garnered significant attention across various scientific disciplines, including drug delivery, materials science, and nanotechnology.[1] Their distinct molecular architecture imparts superior physicochemical properties compared to conventional monomeric surfactants, such as enhanced surface activity, lower critical micelle concentration (CMC), and versatile self-assembly behavior.[1][2] This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound surfactants, detailed experimental protocols for their characterization, and visual representations of key concepts and workflows.

Core Physicochemical Properties

The performance of this compound surfactants is dictated by a set of key physicochemical parameters that are crucial for their application in research and development. These properties are primarily influenced by the nature of the hydrophobic chains, the hydrophilic head groups, and the length and flexibility of the spacer group.[1]

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which surfactant monomers in a solution begin to self-assemble into aggregates such as micelles.[3][4] this compound surfactants are renowned for their remarkably low CMC values, often one to two orders of magnitude lower than their corresponding single-chain counterparts.[5] This high efficiency in micellization is a direct consequence of the cooperative interaction between the two hydrophobic tails, which reduces the free energy required for aggregation. The CMC is a critical parameter in drug formulation, as it determines the minimum concentration of surfactant needed to solubilize poorly water-soluble drugs.

Surface Tension Reduction

This compound surfactants are highly efficient at reducing the surface tension of water and the interfacial tension between two immiscible liquids.[6] This property is crucial for their role as emulsifiers, wetting agents, and foaming agents.[6] The effectiveness of a surfactant in reducing surface tension is quantified by the surface tension at the CMC (γCMC). This compound surfactants typically exhibit significantly lower γCMC values compared to conventional surfactants, indicating their superior ability to adsorb at interfaces.

Aggregation Behavior and Self-Assembly

Above their CMC, this compound surfactants self-assemble into a variety of ordered structures, including spherical micelles, worm-like micelles, vesicles, and lamellar phases.[7] The morphology of these aggregates is governed by the molecular geometry of the surfactant, which can be predicted by the critical packing parameter (P).[8] The ability to form diverse and tunable aggregate structures makes this compound surfactants highly valuable for designing advanced drug delivery systems, such as nanoparticles and liposomes, capable of encapsulating and protecting therapeutic agents.

Krafft Temperature

The Krafft temperature (Tk) is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration.[9] Below the Krafft temperature, the surfactant exists in a crystalline or hydrated solid form and has limited solubility.[10] For practical applications, it is desirable for a surfactant to have a Krafft temperature below the operating temperature. Many this compound surfactants exhibit low Krafft temperatures, ensuring their solubility and effectiveness at room temperature.[8]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of representative cationic, anionic, and nonionic this compound surfactants, providing a basis for comparison and selection for specific applications.

Table 1: Physicochemical Properties of Cationic this compound Surfactants

| Surfactant | Hydrophobic Chain (m) | Spacer (s) | CMC (mmol/L) | γCMC (mN/m) | Reference |

| 12-3-12 | 12 | 3 | 0.93 | 35.0 | [6] |

| 12-6-12 | 12 | 6 | 0.90 | 34.0 | [6] |

| 14-4-14 | 14 | 4 | 0.12 | 33.5 | [11] |

| 16-4-16 | 16 | 4 | 0.028 | 32.0 | [11] |

| 16-6-16 | 16 | 6 | 0.035 | 33.0 | [11] |

| 2C12GeQS | 12 | - | 0.08 | 30.2 | [12] |

| 2C18GeQS | 18 | - | 0.009 | 35.8 | [12] |

Table 2: Physicochemical Properties of Anionic this compound Surfactants

| Surfactant | Hydrophobic Chain | Spacer | CMC (mmol/L) | γCMC (mN/m) | Reference |

| C8EO-5 | 8 | - | 0.51 | 28.5 | [8] |

| C12EO-5 | 12 | - | 0.107 | 30.2 | [8] |

| C16EO-5 | 16 | - | 0.032 | 32.8 | [8] |

| SL-3-SL | - | 3 | - | - | [13] |

| SL-6-SL | - | 6 | - | - | [13] |

| SL-10-SL | - | 10 | - | - | [13] |

Table 3: Physicochemical Properties of Nonionic this compound Surfactants

| Surfactant | Hydrophobic Chain (m) | Spacer (s) | CMC (mmol/L) | γCMC (mN/m) | Reference |

| 8-3-8 | 8 | 3 | 5.25 | 26.83 | [14] |

| 8-4-8 | 8 | 4 | 1.41 | 26.31 | [14] |

| 12-3-12 | 12 | 3 | 1.58 | 25.45 | [14] |

| 12-4-12 | 12 | 4 | 1.95 | 25.82 | [14] |

| NGS1 | - | - | 0.775 | 30.04 | [15] |

| NGS2 | - | - | 0.852 | 31.15 | [15] |

| NGS3 | - | - | 0.889 | 32.07 | [15] |

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound surfactants is essential for their effective utilization. This section provides detailed methodologies for key experimental techniques.

Surface Tensiometry for CMC and γCMC Determination

Principle: Surface tension measurements are used to determine the CMC and the surface tension at the CMC (γCMC). As the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.[16]

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions of the this compound surfactant with varying concentrations.

-

Instrumentation: Use a surface tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method.[17]

-

Measurement:

-

Calibrate the instrument with deionized water.

-

Measure the surface tension of each surfactant solution, ensuring temperature control.[18]

-

For each concentration, allow the system to reach equilibrium before recording the surface tension value.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the curve, where the slope changes abruptly.[5]

-

The γCMC is the surface tension value at and above the CMC.

-

Conductivity Measurement for CMC Determination

Principle: For ionic surfactants, the CMC can be determined by measuring the electrical conductivity of the solution. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases due to the formation of micelles, which have a lower mobility than free monomers.[3][4]

Methodology:

-

Solution Preparation: Prepare a range of surfactant solutions in deionized water.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.[19][20]

-

Measurement:

-

Measure the conductivity of each solution, starting from the lowest concentration.

-

Ensure thorough mixing and temperature equilibration for each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[21]

-

Fluorescence Spectroscopy for Micelle Characterization

Principle: Fluorescence spectroscopy, using probes like pyrene, is a sensitive technique to determine the CMC and to probe the micropolarity of the micellar core. Pyrene exhibits a change in its fluorescence emission spectrum upon partitioning from a polar aqueous environment to the nonpolar interior of a micelle.[22][23]

Methodology:

-

Probe and Solution Preparation:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of surfactant solutions and add a small, constant amount of the pyrene stock solution to each. The final pyrene concentration should be very low (micromolar range).

-

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement:

-

Excite the pyrene at a specific wavelength (e.g., 334 nm).

-

Record the emission spectra over a range (e.g., 350-450 nm).

-

-

Data Analysis:

-

Analyze the ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) of the pyrene emission spectrum.

-

Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

-

A sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic micellar core, and the inflection point of this sigmoidal curve corresponds to the CMC.[24]

-

Dynamic Light Scattering (DLS) for Aggregate Size Analysis

Principle: DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.[25][26][27]

Methodology:

-

Sample Preparation: Prepare surfactant solutions at concentrations above the CMC. Filter the solutions to remove any dust particles.

-

Instrumentation: Use a dynamic light scattering instrument.

-

Measurement:

-

Place the sample in a cuvette and insert it into the instrument.

-

The instrument's software will measure the time-dependent fluctuations in scattered light intensity and calculate the autocorrelation function.

-

-

Data Analysis:

-

The software uses the Stokes-Einstein equation to relate the diffusion coefficient of the aggregates to their hydrodynamic radius.

-

The output provides the average particle size and the polydispersity index (PDI), which indicates the width of the size distribution.[26]

-

Transmission Electron Microscopy (TEM) for Visualization of Aggregates

Principle: TEM provides direct visualization of the morphology of surfactant self-assembled structures, such as micelles and vesicles, at the nanoscale.[28]

Methodology:

-

Sample Preparation (Negative Staining):

-

Place a drop of the surfactant solution (above the CMC) onto a carbon-coated copper grid.

-

After a few minutes, blot off the excess liquid.

-

Add a drop of a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) to the grid.

-

Blot off the excess stain and allow the grid to dry completely.[29][30]

-

-

Imaging:

-

Insert the prepared grid into the TEM.

-

Acquire images at different magnifications to observe the morphology and size of the aggregates.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound surfactants.

Caption: Workflow for visualizing this compound surfactant aggregates using Transmission Electron Microscopy (TEM).

Caption: Schematic of this compound surfactant self-assembly from monomers to micelles.

Caption: Relationship between the molecular structure of this compound surfactants and their key physicochemical properties.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. justagriculture.in [justagriculture.in]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Properties and Applications of Quaternary Ammonium this compound Surfactant 12-6-12: An Overview | MDPI [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Study on the Synthesis, Surface Activity, and Self-Assembly Behavior of Anionic Non-Ionic this compound Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, physicochemical property, and antibacterial activity of novel nonionic 1-alkylaminoglycerol this compound surfactants - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. commons.erau.edu [commons.erau.edu]

- 17. tegewa.de [tegewa.de]

- 18. open.library.ubc.ca [open.library.ubc.ca]

- 19. 3.4. Conductivity Measurement [bio-protocol.org]

- 20. scribd.com [scribd.com]

- 21. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 22. researchgate.net [researchgate.net]

- 23. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 24. agilent.com [agilent.com]

- 25. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 26. unchainedlabs.com [unchainedlabs.com]

- 27. Dynamic light scattering - Wikipedia [en.wikipedia.org]

- 28. journals.asm.org [journals.asm.org]

- 29. Quality of extracellular vesicle images by transmission electron microscopy is operator and protocol dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Characterization of Extracellular Vesicles by Transmission Electron Microscopy and Immunolabeling Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel Gemini Surfactants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gemini surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, have garnered significant attention in various scientific and industrial fields, including drug delivery, gene therapy, and material science.[1][2][3] Their superior physicochemical properties, such as high surface activity and low critical micelle concentration (CMC) compared to conventional single-chain surfactants, make them highly effective in applications requiring self-assembly and interfacial activity.[4][5][6] This technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound surfactants, offering detailed experimental protocols and comparative data to aid researchers in their design and application.

General Structure of this compound Surfactants

The fundamental architecture of a this compound surfactant consists of four key components: two hydrophobic tails, two hydrophilic head groups, and a spacer group that connects the head groups. The properties of this compound surfactants can be finely tuned by modifying each of these components.[5]

Caption: General molecular structure of a this compound surfactant.

Synthesis of this compound Surfactants

The synthesis of this compound surfactants typically involves the reaction of two molecules of a monomeric surfactant precursor with a bifunctional reagent that acts as the spacer. The choice of reactants and reaction conditions determines the final structure and properties of the this compound surfactant.

Synthesis of Cationic this compound Surfactants

Cationic this compound surfactants, often based on quaternary ammonium salts, are widely studied for their antimicrobial properties and their ability to interact with negatively charged molecules like DNA.[5][7] A common synthetic route involves the quaternization of a long-chain tertiary amine with a dihaloalkane.[8][9]

Caption: Synthetic pathway for a cationic this compound surfactant.

Experimental Protocol: Synthesis of a Diquaternary Ammonium Bromide this compound Surfactant

This protocol describes a general procedure for the synthesis of a symmetric cationic this compound surfactant with a polymethylene spacer.

-

Reactant Preparation: Dissolve two molar equivalents of a long-chain N,N-dimethylalkylamine and one molar equivalent of an α,ω-dibromoalkane (e.g., 1,6-dibromohexane) in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.[8][9]

-

Reaction: The reaction mixture is refluxed with constant stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

-

Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is often a solid or a viscous oil.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether or acetone.[8] The purified product is then dried under vacuum to remove any residual solvent.

-

Characterization: The structure and purity of the synthesized this compound surfactant are confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[10]

Synthesis of Anionic this compound Surfactants

Anionic this compound surfactants, containing head groups such as carboxylates, sulfates, or sulfonates, are valued for their detergency and emulsifying properties.[11][12] Their synthesis often involves multiple steps to introduce the anionic functional group.[11][13]

Experimental Protocol: Synthesis of a Dicarboxylate Anionic this compound Surfactant

This protocol outlines a multi-step synthesis of an anionic this compound surfactant with carboxylate head groups.[11]

-

Intermediate Synthesis: A long-chain alkyl halide is reacted with a difunctional amine (e.g., ethylenediamine) to form a diamine intermediate.

-

Acylation: The diamine intermediate is then acylated using a cyclic anhydride (e.g., maleic anhydride) to introduce the carboxylate functionalities. This reaction is typically carried out in an aprotic solvent at a controlled temperature.[11]

-

Purification: The resulting anionic this compound surfactant is purified by precipitation and washing with appropriate solvents to remove unreacted starting materials and byproducts.

-

Characterization: The final product is characterized by FTIR and NMR spectroscopy to confirm its chemical structure.[14]

Synthesis of Amino Acid-Based this compound Surfactants

This compound surfactants derived from amino acids are gaining interest due to their biocompatibility and biodegradability, making them suitable for pharmaceutical and biomedical applications.[3][15][16] The synthesis involves coupling fatty acids to the amino groups of a molecule containing two amino acid residues.[17]

Experimental Protocol: Synthesis of a Lysine-Based this compound Surfactant

This protocol describes the synthesis of a cationic this compound surfactant using lysine as the hydrophilic head group.

-

N-acylation: The α- and ε-amino groups of L-lysine are acylated with a long-chain fatty acid chloride (e.g., lauroyl chloride) in the presence of a base to neutralize the HCl formed during the reaction. The reaction is typically performed in a biphasic system of water and an organic solvent.

-

Purification: The product is isolated by acidification, leading to its precipitation. The precipitate is then filtered, washed, and dried. Further purification can be achieved by recrystallization.

-

Characterization: The structure of the amino acid-based this compound surfactant is confirmed by spectroscopic methods.[17]

Characterization of this compound Surfactants

A thorough characterization of the synthesized this compound surfactants is crucial to understand their physicochemical properties and their potential applications.

Caption: Experimental workflow for this compound surfactant characterization.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which they begin to self-assemble into micelles.

Experimental Protocol: Tensiometry

Surface tension measurements are a common method to determine the CMC.

-

Solution Preparation: A series of aqueous solutions of the this compound surfactant with varying concentrations are prepared.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.[18]

-

Data Analysis: A plot of surface tension versus the logarithm of the surfactant concentration is generated. The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant with increasing concentration.[18] The surface tension at the CMC (γ_CMC) is also an important parameter indicating the effectiveness of the surfactant in reducing surface tension.

Experimental Protocol: Conductometry

For ionic this compound surfactants, the CMC can be determined by measuring the electrical conductivity of their solutions.[19][20][21]

-

Solution Preparation: A range of surfactant solutions of different concentrations are prepared in deionized water.

-

Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.[21]

-

Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[19][21]

Analysis of Micellar Properties

Once micelles are formed, their size, shape, and stability are important characteristics.

Experimental Protocol: Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a solution, such as micelles.[22][23][24]

-

Sample Preparation: A solution of the this compound surfactant at a concentration above its CMC is prepared and filtered through a microporous filter (e.g., 0.22 µm) to remove any dust particles.

-

Measurement: The sample is placed in a cuvette in the DLS instrument, and the intensity of scattered light from the micelles undergoing Brownian motion is measured over time.[22]

-

Data Analysis: The instrument's software analyzes the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) and the size distribution of the micelles.

Experimental Protocol: Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of surfactant aggregates.[25][26][27]

-

Sample Preparation: A drop of the surfactant solution (above the CMC) is placed on a TEM grid (e.g., a carbon-coated copper grid). The excess liquid is blotted off with filter paper.

-

Staining (optional): For negative staining, a drop of a heavy atom salt solution (e.g., uranyl acetate or phosphotungstic acid) is added to the grid to enhance contrast. The excess staining solution is then removed.

-

Imaging: The grid is allowed to dry completely before being inserted into the TEM for imaging. The electron beam passes through the sample, and the transmitted electrons are used to form an image, revealing the size and shape of the micelles or other aggregates.[27]

Quantitative Data of Novel this compound Surfactants

The following table summarizes the physicochemical properties of various this compound surfactants reported in the literature, providing a basis for comparison and selection for specific applications.

| Surfactant Type | Hydrophobic Chain | Spacer | Head Group | CMC (mol/L) | γ_CMC (mN/m) | Reference |

| Cationic | C12 | -(CH₂)₂- | Quaternary Ammonium | 1.5 x 10⁻³ | 38.5 | [28] |

| Cationic | C14 | -(CH₂)₅- | Quaternary Ammonium | 9.8 x 10⁻⁵ | 36.2 | [19] |

| Cationic | C16 | -(CH₂)₆- | Quaternary Ammonium | 1.2 x 10⁻⁵ | 34.8 | [2] |

| Anionic | C9-Ph- | -(CH₂)₂- | Sulfonate | 1.1 x 10⁻⁴ | 35.1 | [4] |

| Anionic | C12 | -(CH₂)₄- | Carboxylate | 5.2 x 10⁻⁴ | 39.2 | [29] |

| Anionic Non-ionic | C8EO₅ | -CH₂CH(OH)CH₂- | Sulfonate | 5.1 x 10⁻⁴ | 28.9 | [14] |

| Anionic Non-ionic | C12EO₅ | -CH₂CH(OH)CH₂- | Sulfonate | 1.07 x 10⁻⁴ | 30.2 | [14] |

| Anionic Non-ionic | C16EO₅ | -CH₂CH(OH)CH₂- | Sulfonate | 3.2 x 10⁻⁵ | 32.1 | [14] |

| Amino Acid-based | C12 | Cystine | Carboxylate/Ammonium | 2.5 x 10⁻⁴ | 37.8 | [30] |

This guide provides a foundational understanding of the synthesis and characterization of novel this compound surfactants. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling the rational design and application of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Properties and Applications of Quaternary Ammonium this compound Surfactant 12-6-12: An Overview [mdpi.com]

- 3. This compound surfactants from natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cationic this compound surfactants: a review on synthesis and th... [degruyterbrill.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oligomeric cationic this compound surfactants: synthesis, surfac... [degruyterbrill.com]

- 9. CN102351718A - this compound cationic surfactant and preparation method thereof - Google Patents [patents.google.com]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. Application and Synthesis of this compound Surfactant in Heavy Oil Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US5952290A - Anionic this compound surfactants and methods for their preparation - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. amino acid-based surfactants: Topics by Science.gov [science.gov]

- 17. research.chalmers.se [research.chalmers.se]

- 18. researchgate.net [researchgate.net]

- 19. Conductometric studies of micellization of this compound surfactant pentamethylene-1,5-bis(tetradecyldimethylammonium bromide) in water and water-organic solvent mixed media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. twu-ir.tdl.org [twu-ir.tdl.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Study on the Synthesis, Surface Activity, and Self-Assembly Behavior of Anionic Non-Ionic this compound Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Physicochemical characterization of novel aqueous two-phase system: this compound surfactant 12-2-12/NaBr/H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 2024.sci-hub.se [2024.sci-hub.se]

- 30. researchgate.net [researchgate.net]

Self-Assembly of Cationic Gemini Surfactants in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cationic Gemini surfactants, characterized by their unique structure of two hydrophobic tails and two hydrophilic head groups linked by a spacer, exhibit fascinating and versatile self-assembly behavior in aqueous solutions.[1] This technical guide provides an in-depth exploration of the principles governing their aggregation into various structures, such as micelles and vesicles, and the experimental methodologies used for their characterization. This unique self-assembly behavior makes them promising candidates for a range of applications, including as emulsifiers, dispersing agents, and in drug delivery systems.[1][2]

Core Principles of Self-Assembly

The self-assembly of cationic this compound surfactants is a spontaneous process driven by a delicate balance of intermolecular forces. The hydrophobic tails of the surfactant molecules avoid contact with water, leading to their aggregation, while the hydrophilic head groups remain exposed to the aqueous environment. This process is influenced by several factors, including the surfactant's molecular architecture and the surrounding solution conditions.

A key characteristic of these surfactants is their critical micelle concentration (CMC), which is the concentration at which the surfactant monomers begin to form aggregates.[3] this compound surfactants typically exhibit significantly lower CMC values compared to their single-chain counterparts, indicating a greater efficiency in forming micelles.[1][4]

The structure of the aggregates can range from simple spherical micelles to more complex structures like wormlike micelles, vesicles, and even gel-like phases.[5][6] The transition between these structures is influenced by factors such as surfactant concentration, temperature, and the presence of salts or other additives.[7][8]

Factors Influencing Self-Assembly

The self-assembly behavior of cationic this compound surfactants can be finely tuned by modifying their molecular structure and the properties of the aqueous solution.

Molecular Structure

-

Hydrophobic Chain Length: An increase in the length of the hydrophobic alkyl chains generally leads to a decrease in the CMC, promoting the formation of larger aggregates.[2][3]

-

Spacer Group: The length and flexibility of the spacer group connecting the two hydrophilic head groups play a crucial role.[9][10] Shorter, more rigid spacers can lead to the formation of smaller, more constrained aggregates, while longer, more flexible spacers can allow for the formation of larger, more complex structures like vesicles.[11][12] The introduction of functional groups, such as hydroxyl groups, into the spacer can also influence the stability and morphology of the aggregates.[5]

-

Head Group: The nature of the cationic head group can affect the electrostatic interactions between surfactant molecules and with counterions, thereby influencing the packing of the molecules within the aggregates.[13]

Solution Conditions

-

Counterions: The type and concentration of counterions in the solution significantly impact the self-assembly process.[14][15] Counterions can screen the electrostatic repulsion between the cationic head groups, promoting closer packing and leading to a decrease in the CMC and changes in aggregate morphology.[16] The effect of counterions often follows the Hofmeister series.[14][15]

-

Additives: The addition of inorganic or organic salts can induce transitions in the aggregate morphology, such as from micelles to vesicles.[8] The presence of other molecules, like chelating agents, can also lead to the formation of complex, multi-molecular assemblies.[17]

-

pH: For certain this compound surfactants, particularly those with pH-sensitive groups, changes in the solution pH can trigger transitions between different aggregate structures, such as a vesicle-to-micelle transition.[18]

Data on Self-Assembly Parameters

The following tables summarize key quantitative data on the self-assembly of various cationic this compound surfactants, providing a comparative overview for researchers.

Table 1: Critical Micelle Concentration (CMC) of Cationic this compound Surfactants

| Surfactant Series | Spacer Length (s) | Alkyl Chain Length (m) | Counterion | CMC (mM) | Reference |

| m-s-m | 4 | 12 | Br⁻ | Varies with s | [4] |

| m-s-m | 5 | 12 | Br⁻ | Varies with s | [4] |

| m-s-m | 6 | 12 | Br⁻ | Varies with s | [4] |

| 14-s-14 | 4 | 14 | Br⁻ | Varies with s | [10] |

| 14-s-14 | 6 | 14 | Br⁻ | Varies with s | [10] |

| 14-s-14 | 8 | 14 | Br⁻ | Varies with s | [10] |

| 14-s-14 | 10 | 14 | Br⁻ | Varies with s | [10] |

| 14-2-14 | 2 | 14 | Various | Varies with counterion | [14][15] |

| TBCn | - | 6 | Br⁻ | Varies with n | [3] |

| TBCn | - | 12 | Br⁻ | Varies with n | [3] |

| TBCn | - | 18 | Br⁻ | Varies with n | [3] |

Table 2: Aggregation Number (Nagg) of Cationic this compound Surfactant Micelles

| Surfactant Series | Spacer Length (s) | Alkyl Chain Length (m) | Concentration (c/cmc) | Nagg | Reference |

| a(s) | Medium | - | 4 | Varies moderately | [11][12] |

| a(s) | Medium | - | 8 | Varies moderately | [11][12] |

| a(s) | Medium | - | 12 | Varies moderately | [11][12] |

| e(s) | 2-7 | - | Varies | 12-25 | [11] |

| e(s) | 8 | - | Varies | Increases with concentration | [11][12] |

Experimental Protocols

The characterization of the self-assembly behavior of cationic this compound surfactants relies on a suite of experimental techniques. Detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

Technique: Surface Tensiometry

-

Preparation of Solutions: Prepare a series of aqueous solutions of the this compound surfactant with varying concentrations.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of inflection in the curve, where the surface tension becomes relatively constant with increasing concentration.[19]

Technique: Conductivity Measurement

-

Preparation of Solutions: Prepare a series of aqueous solutions of the this compound surfactant with varying concentrations.

-

Measurement: Measure the electrical conductivity of each solution using a conductivity meter.

-

Data Analysis: Plot the conductivity as a function of the surfactant concentration. The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.[3]

Characterization of Aggregate Size and Morphology

Technique: Dynamic Light Scattering (DLS)

-

Sample Preparation: Prepare a dilute aqueous solution of the this compound surfactant above its CMC. Filter the solution to remove any dust particles.

-

Measurement: Place the sample in the DLS instrument and measure the fluctuations in the intensity of scattered light over time.

-

Data Analysis: The instrument's software analyzes the correlation function of the scattered light intensity to determine the diffusion coefficient of the aggregates. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the aggregates.[11]

Technique: Transmission Electron Microscopy (TEM)

-

Sample Preparation (Cryo-TEM): A small drop of the surfactant solution is applied to a TEM grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water and trap the aggregates in their native state.

-

Imaging: The vitrified sample is transferred to a cryo-electron microscope and imaged at low temperatures.

-

Analysis: The resulting images provide direct visualization of the morphology of the self-assembled structures, such as micelles or vesicles.[6][7]

Visualizing Self-Assembly Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in the self-assembly of cationic this compound surfactants.

Caption: Generalized structure of a cationic this compound surfactant.

References

- 1. Cationic this compound Surfactants: A Review [jstage.jst.go.jp]

- 2. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic enhancing of micellization and thermodynamic properties of some this compound cationic surfactants related to benzo[d]thiazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modelling of the Critical Micelle Concentration of Cationic this compound Surfactants Using Molecular Connectivity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.pku.edu.cn [chem.pku.edu.cn]

- 9. Effect of the Spacer Length of Acid-base Complexes Forming this compound-like Surfactant on the Phase Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. New ester based this compound surfactants: the effect of different cationic headgroups on micellization properties and viscosity of aqueous micellar solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Counteranion effect on micellization of cationic this compound surfactants 14-2-14: Hofmeister and other counterions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.pku.edu.cn [chem.pku.edu.cn]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Aggregation behavior of newly synthesized this compound cationic surfactants in absence and in presence of different inorganic salts in 15% DMSO–water solvent - PMC [pmc.ncbi.nlm.nih.gov]

Aggregation Properties of Gemini Surfactants vs. Conventional Surfactants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemini surfactants, characterized by their unique dimeric structure, represent a significant advancement over conventional monomeric surfactants, offering superior physicochemical properties crucial for various applications, including drug delivery and formulation. This technical guide provides an in-depth comparison of the aggregation properties of this compound and conventional surfactants. It covers fundamental principles, quantitative differences in key parameters like the critical micelle concentration (CMC), and the thermodynamics of micellization. Detailed experimental protocols for characterizing these properties are provided, alongside visual diagrams to elucidate molecular structures and experimental workflows.

Introduction: A Structural Paradigm Shift

Conventional surfactants are amphiphilic molecules consisting of a single hydrophilic (polar) head group and a single hydrophobic (non-polar) tail.[1] In aqueous solutions, above a specific concentration, these monomers self-assemble into aggregates called micelles to minimize the unfavorable contact between the hydrophobic tails and water.

This compound surfactants, by contrast, are composed of two conventional surfactant monomers chemically linked by a spacer group at or near their head groups.[2][3] This structure can be generally represented as two hydrophobic tails and two hydrophilic head groups connected by a spacer.[1][4] This dimeric arrangement leads to profoundly different and often superior aggregation behaviors compared to their single-chain counterparts.[1][4][5]

Core Aggregation Properties: A Quantitative Comparison

The primary distinction in the solution behavior of this compound and conventional surfactants lies in their aggregation properties. This compound surfactants are significantly more efficient in forming micelles and adsorbing at interfaces.

Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactants above which micelles spontaneously form.[6] It is a critical parameter indicating the efficiency of a surfactant; a lower CMC signifies higher efficiency. This compound surfactants exhibit remarkably low CMC values, often one to two orders of magnitude lower than their corresponding conventional counterparts with the same alkyl chain length.[1][2] This enhanced efficiency is attributed to the covalent linkage of the two monomer units, which pre-organizes them for aggregation, and the increased overall hydrophobicity of the molecule.

Table 1: Comparison of Critical Micelle Concentration (CMC) Values

| Surfactant Type | Surfactant Name | Structure | Temperature (°C) | CMC (mmol/L) | Reference |

| Conventional | Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅SO₄⁻Na⁺ | 25 | 8.2 | [7] |

| Cetyltrimethylammonium Bromide (CTAB) | C₁₆H₃₃N(CH₃)₃⁺Br⁻ | 25 | 0.92 | [8] | |

| This compound | Hexanediyl-1,6-bis(dodecyldimethylammonium bromide) | [C₁₂H₂₅(CH₃)₂N⁺-(CH₂)₆-N⁺(CH₃)₂C₁₂H₂₅]·2Br⁻ | 25 | 0.09 | [9] |

| Butanediyl-1,4-bis(dodecyldimethylammonium bromide) | [C₁₂H₂₅(CH₃)₂N⁺-(CH₂)₄-N⁺(CH₃)₂C₁₂H₂₅]·2Br⁻ | 25 | 0.45 | [10] | |

| Hexanediyl-1,6-bis(dimethylcetylammonium bromide) (16-6-16) | [C₁₆H₃₃(CH₃)₂N⁺-(CH₂)₆-N⁺(CH₃)₂C₁₆H₃₃]·2Br⁻ | 25 | 0.015 | [8] |

Surface Tension Reduction Efficiency (pC₂₀)

The pC₂₀ value is the negative logarithm of the surfactant concentration required to reduce the surface tension of water by 20 mN/m. It measures the efficiency of a surfactant in adsorbing at the air-water interface. Higher pC₂₀ values indicate greater efficiency. This compound surfactants are ten to a thousand times more surface active than conventional surfactants, demonstrating superior efficiency in lowering surface tension.[1]

Table 2: Comparison of Surface Activity Parameters

| Surfactant | CMC (mmol/L) | Surface Tension at CMC (γ_cmc, mN/m) | pC₂₀ | Reference |

| Conventional | ||||

| Sodium Dodecyl Sulfate (SDS) | 8.2 | 39.0 | 3.2 | [7] |

| Sodium Dodecyl Sulfonate (AS) | 9.8 | 38.0 | 3.1 | [7] |

| This compound (Anionic) | ||||

| This compound A (Nonylphenol-based, C₂ spacer) | 0.051 | 26.8 | 4.8 | [7] |

| This compound D (Nonylphenol-based, C₆ spacer) | 0.024 | 28.5 | 5.2 | [7] |

Thermodynamics of Micellization

The process of micellization is spontaneous and can be described by thermodynamic parameters such as the Gibbs free energy (ΔG°_mic), enthalpy (ΔH°_mic), and entropy (ΔS°_mic) of micellization. For both this compound and conventional surfactants, micellization is typically an entropy-driven process.[11] The negative ΔG°_mic indicates spontaneity, driven by the positive entropy change that results from the release of structured water molecules from around the hydrophobic tails (the "hydrophobic effect"). The micellization processes of certain this compound surfactants have been shown to be spontaneous and entropy-driven.[4][11]

Aggregation Number (N_agg)

The aggregation number is the average number of surfactant molecules in a single micelle.[3] This parameter influences the size and shape of the micelle. The aggregation number for this compound surfactants can be influenced by factors such as the length and flexibility of the spacer group.[7][12] For instance, this compound surfactants with long, flexible spacers tend to form well-packed micelles with large aggregation numbers.[7]

Table 3: Comparison of Micelle Aggregation Numbers (N_agg)

| Surfactant Type | Surfactant System | Method | N_agg | Reference |

| Conventional | Sodium Dodecyl Sulfate (SDS) | Time-Resolved Fluorescence Quenching | 60-77 | [13] |

| Dodecyltrimethylammonium Bromide (DTAB) | Time-Resolved Fluorescence Quenching | 30-49 | [13] | |

| Triton X-100 | Dynamic Light Scattering | 114 | [14] | |

| This compound | Anionic this compound (Nonylphenol-based, C₂ spacer) | Fluorescence Quenching | ~40 | [15] |

| Cationic this compound (12-s-12 series) | Time-Resolved Fluorescence Quenching | Varies with spacer length (s) | [12] |

Experimental Protocols

Accurate characterization of aggregation properties is essential. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Method 1: Surface Tensiometry This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[16]

-

Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases because monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the monomer concentration in the bulk solution remains relatively constant, and thus the surface tension plateaus. The CMC is the concentration at the inflection point of the surface tension vs. log(concentration) plot.[16][17]

-

Apparatus: A surface tensiometer (using Wilhelmy plate or du Noüy ring method).[18]

-

Procedure:

-

Solution Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions with concentrations spanning the expected CMC.[16]

-

Measurement: For each concentration, measure the surface tension using the tensiometer. Ensure the plate or ring is thoroughly cleaned between measurements. Allow the solution to equilibrate before taking a reading.[19][20]

-

Data Analysis: Plot surface tension (γ) versus the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The concentration at the intersection of the extrapolated lines is the CMC.[16]

-

Method 2: Conductivity Measurement This method is suitable for ionic surfactants.

-

Principle: In a dilute solution below the CMC, ionic surfactant monomers act as charge carriers, and conductivity increases linearly with concentration. Upon micelle formation, the mobility of the surfactant ions decreases because the large, charged micelles are less mobile than free monomers, and they bind a fraction of the counterions. This leads to a change in the slope of the conductivity vs. concentration plot. The breakpoint corresponds to the CMC.[16]

-

Apparatus: A conductivity meter.

-

Procedure:

-

Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water.

-

Measurement: Measure the specific conductance of each solution using the conductivity meter.

-

Data Analysis: Plot specific conductance versus surfactant concentration. The plot will exhibit two linear portions with different slopes. The concentration at their intersection is the CMC.

-

Determination of Micelle Aggregation Number (N_agg)

Method: Steady-State Fluorescence Quenching This is a powerful technique for determining the aggregation number of micelles in dilute solutions.[21]

-

Principle: The method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles and a quencher (e.g., cetylpyridinium chloride) that also resides in the micelles.[22] The fluorescence of the probe is "quenched" when a quencher molecule occupies the same micelle. By modeling the quenching statistics (assuming a Poisson distribution of quenchers among the micelles), the concentration of micelles can be determined. The aggregation number is then calculated by dividing the concentration of aggregated surfactant by the micelle concentration.[21]

-

Apparatus: A fluorescence spectrophotometer.

-

Procedure:

-

Solution Preparation: Prepare a series of surfactant solutions at a concentration well above the CMC. Add a fixed, low concentration of the fluorescent probe (e.g., pyrene) to each. Then, create sub-series for each by adding varying concentrations of the quencher.

-

Measurement: Measure the steady-state fluorescence intensity (I) of the probe for each sample. Also measure the intensity in the absence of the quencher (I₀).

-

Data Analysis: Plot ln(I₀/I) versus the quencher concentration. According to the model: ln(I₀/I) = [Quencher]_micelle / [Micelle]. From the slope of this plot, the micelle concentration ([Micelle]) can be determined. N_agg is then calculated as: N_agg = ([Surfactant]_total - CMC) / [Micelle].

-

Determination of Micelle Size (Hydrodynamic Diameter)

Method: Dynamic Light Scattering (DLS) DLS is a non-invasive technique used to measure the size of particles and molecules in suspension, such as micelles.[14]

-

Principle: DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles.[23] Smaller particles diffuse faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations. By analyzing these fluctuations, the translational diffusion coefficient (D) is calculated. The hydrodynamic diameter (dн) is then determined using the Stokes-Einstein equation.[23][24]

-

Apparatus: A Dynamic Light Scattering (DLS) instrument.[23]

-

Procedure:

-

Sample Preparation: Prepare a surfactant solution at a concentration above the CMC. Filter the solution using a sub-micron filter (e.g., 0.22 µm) directly into a clean cuvette to remove dust.[23]

-

Instrument Setup: Turn on the instrument and allow the laser to stabilize. Input the solvent viscosity and refractive index for the experimental temperature into the software.[23]

-

Measurement: Place the cuvette in the instrument and allow it to thermally equilibrate. Perform the measurement to obtain the correlation function.

-

Data Analysis: The instrument software analyzes the correlation function to calculate the size distribution, providing the mean hydrodynamic diameter and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[23]

-

Implications for Drug Development

The unique properties of this compound surfactants make them highly attractive for pharmaceutical applications.[2]

-

Enhanced Solubilization: Their low CMC and distinct micellar structures allow for superior solubilization of poorly water-soluble drugs, potentially improving bioavailability.

-

Drug Delivery Vehicles: Cationic this compound surfactants can self-assemble with anionic drugs or form complexes with DNA and RNA, making them efficient carriers for drug and gene delivery.[25][26][27]

-

Adjuvants in Formulations: They can be used as additives in liposomal formulations to improve stability and performance.[26][27] Their high efficiency means lower concentrations are needed, which can reduce potential toxicity and skin irritation.[1]

Conclusion

This compound surfactants exhibit fundamentally different and superior aggregation properties compared to their conventional monomeric analogs. Their remarkably lower critical micelle concentrations and higher surface activity stem directly from their unique dimeric structure. These enhanced efficiencies make them powerful tools in formulation science, particularly in the realm of drug delivery, where they can act as potent solubilizing agents and versatile nanocarriers. The experimental protocols detailed herein provide a robust framework for researchers to characterize and harness the potential of these advanced amphiphiles.

References

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, surface activities and aggregation properties of asymmetric this compound surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Modelling of the Critical Micelle Concentration of Cationic this compound Surfactants Using Molecular Connectivity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, surface activities and aggregation properties of asymmetric this compound surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. tegewa.de [tegewa.de]

- 19. commons.erau.edu [commons.erau.edu]

- 20. cleaninginstitute.org [cleaninginstitute.org]

- 21. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 25. mdpi.com [mdpi.com]

- 26. This compound surfactant based carriers in gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Spacer's Influence: A Technical Guide to Gemini Surfactant Properties

For Researchers, Scientists, and Drug Development Professionals

Gemini surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, have garnered significant attention across various scientific disciplines. Their superior physicochemical properties compared to conventional monomeric surfactants, such as lower critical micelle concentration (CMC) and higher surface activity, make them promising candidates for advanced applications, including drug delivery and gene therapy. The length of the spacer group is a critical determinant of these properties, allowing for fine-tuning of their behavior in aqueous solutions. This technical guide provides an in-depth analysis of the influence of spacer length on the key properties of this compound surfactants, supported by quantitative data, detailed experimental protocols, and visualizations of relevant mechanisms.

Core Concepts: The Role of the Spacer

The spacer in a this compound surfactant is not merely a passive linker; it actively participates in the self-assembly process and influences the overall molecular geometry. Its length, flexibility, and chemical nature dictate the distance and interaction between the two head groups, which in turn affects the packing of the hydrophobic tails and the curvature of the resulting micelles. Understanding this relationship is paramount for designing this compound surfactants with tailored properties for specific applications.

Quantitative Analysis of Spacer Length Effects

The following tables summarize the impact of varying spacer length (s, number of methylene units) on the critical micelle concentration (CMC), surface tension at the CMC (γ_CMC), Krafft temperature (T_K), and aggregation number (N_agg) for a series of symmetrical N,N'-bis(dimethylalkyl)-α,ω-alkanediammonium dibromide (m-s-m) this compound surfactants.

Table 1: Influence of Spacer Length on Critical Micelle Concentration (CMC) of C12-s-C12 this compound Surfactants

| Spacer Length (s) | CMC (mmol/L) | Reference |

| 2 | 0.93 | [1] |

| 3 | 1.10 | [2] |

| 4 | 1.25 | [1] |

| 5 | 1.15 | [3] |

| 6 | 0.98 | [4] |

| 8 | 0.65 | [5] |

| 10 | 0.45 | [4] |

| 12 | 0.32 | [1] |

Generally, for short spacers (s < 6), the CMC initially increases with spacer length due to steric hindrance and electrostatic repulsion between the head groups. For longer, more flexible spacers (s > 6), the spacer itself contributes to the hydrophobicity of the molecule, leading to a decrease in CMC as the surfactant becomes less soluble.[1][4]

Table 2: Influence of Spacer Length on Surface Tension (γ_CMC) of C14-s-C14 this compound Surfactants

| Spacer Length (s) | γ_CMC (mN/m) | Reference |

| 4 | 35.2 | [6] |

| 6 | 36.5 | [6] |

| 8 | 37.8 | [6] |

| 10 | 38.5 | [6] |

An increase in spacer length generally leads to a slight increase in the surface tension at the CMC. This is attributed to the less efficient packing of the surfactant molecules at the air-water interface as the spacer becomes longer and more flexible.[7]

Table 3: Influence of Spacer Length on Krafft Temperature (T_K) of 12-s-14 this compound Surfactants

| Spacer Length (s) | Krafft Temperature (°C) | Reference |

| 2 | < 0 | [4] |

| 6 | 15 | [4] |

| 10 | 28 | [4] |

The Krafft temperature, the temperature at which the solubility of a surfactant equals its CMC, generally increases with increasing spacer length.[8][9] This is due to the increased hydrophobicity and stronger van der Waals interactions between the longer spacer chains, which favors the crystalline state.[4]

Table 4: Influence of Spacer Length on Aggregation Number (N_agg) of a(s) Diamide this compound Surfactants

| Spacer Length (s) | Aggregation Number (N_agg) | Reference |

| 1 | ~38 | [10] |

| 2 | ~30 | [10] |

| 4 | ~22 | [10] |

| 6 | ~18 | [10] |

| 8 | ~15 | [10] |

The aggregation number, which represents the number of surfactant molecules in a micelle, tends to decrease as the spacer length increases for certain series of this compound surfactants.[10] This is because longer spacers create more space between the head groups, leading to a decrease in the curvature of the micelle and favoring the formation of smaller aggregates.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound surfactant properties. The following sections outline the key experimental protocols.

Synthesis of m-s-m Type this compound Surfactants

This protocol describes a common method for synthesizing symmetrical this compound surfactants with varying spacer lengths.[11][12][13][14]

Materials:

-

N,N-dimethyldodecylamine (for C12 series)

-

α,ω-dibromoalkane (e.g., 1,4-dibromobutane for s=4)

-

Acetonitrile (solvent)

-

Diethyl ether (for precipitation)

Procedure:

-

In a round-bottom flask, dissolve N,N-dimethyldodecylamine (2 molar equivalents) in acetonitrile.

-

Add the α,ω-dibromoalkane (1 molar equivalent) to the solution.

-

Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add diethyl ether to the cooled solution to precipitate the this compound surfactant product.

-

Filter the precipitate and wash it several times with diethyl ether to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Determination of Critical Micelle Concentration (CMC)

1. Surface Tension Method (Du Noüy Ring Method) [15][16][17][18][19]

This method is based on measuring the force required to detach a platinum-iridium ring from the surface of a surfactant solution.

Apparatus:

-

Tensiometer with a Du Noüy ring attachment

-

Glass vessel

-

Magnetic stirrer

Procedure:

-

Prepare a series of surfactant solutions of known concentrations in deionized water.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place a surfactant solution in the glass vessel on the tensiometer's sample stage.

-

Carefully lower the Du Noüy ring until it is submerged in the solution.

-

Slowly raise the sample stage, causing the ring to be pulled through the liquid-air interface.

-

The tensiometer will record the force as a function of the ring's position. The maximum force before the liquid film breaks is used to calculate the surface tension.

-

Repeat the measurement for each concentration.

-

Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).

-

The CMC is determined as the concentration at the intersection of the two linear portions of the plot.

2. Conductivity Method [3]

This method is suitable for ionic this compound surfactants and relies on the change in conductivity of the solution as micelles are formed.

Apparatus:

-

Conductivity meter with a conductivity cell

-

Thermostated water bath

Procedure:

-

Prepare a stock solution of the this compound surfactant.

-

Place a known volume of deionized water in a thermostated vessel.

-

Measure the initial conductivity of the water.

-

Make successive additions of the stock surfactant solution to the water, allowing the solution to equilibrate and measuring the conductivity after each addition.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The CMC is the concentration at which the break in the slope occurs.

Determination of Krafft Temperature (T_K)[8][9][20][21][22]

The Krafft temperature is determined by observing the temperature at which a cloudy surfactant solution becomes clear upon heating.

Procedure:

-

Prepare a surfactant solution at a concentration known to be above the CMC at temperatures above the Krafft point.

-

Cool the solution until the surfactant precipitates, making the solution turbid.

-

Slowly heat the solution in a thermostated water bath while stirring.

-

The Krafft temperature is the temperature at which the solution becomes clear. This can be determined visually or by monitoring the transmittance of light through the solution.

Determination of Micelle Size and Aggregation Number

1. Dynamic Light Scattering (DLS) for Micelle Size [20][21][22][23]

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of micelles in solution to determine their hydrodynamic diameter.

Apparatus:

-

Dynamic Light Scattering instrument with a laser source and detector.

Procedure:

-

Prepare a surfactant solution at a concentration above the CMC.

-

Filter the solution through a microporous filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust particles.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the DLS measurement according to the instrument's software instructions. The software will analyze the correlation function of the scattered light intensity to calculate the diffusion coefficient, from which the hydrodynamic diameter of the micelles is determined using the Stokes-Einstein equation.

2. Fluorescence Quenching for Aggregation Number [10]

This technique uses a fluorescent probe and a quencher to determine the average number of surfactant molecules per micelle.

Materials:

-

Fluorometer

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium chloride)

Procedure:

-

Prepare a series of surfactant solutions above the CMC containing a constant low concentration of the fluorescent probe.

-

Prepare a similar series of solutions that also contain a known concentration of the quencher.

-

Measure the fluorescence intensity and lifetime of the probe in the absence and presence of the quencher.

-

The quenching data is analyzed using appropriate models (e.g., Poisson statistics) to calculate the micelle aggregation number.

Visualization of Key Processes and Relationships

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows discussed in this guide.

Caption: Influence of Spacer Length on this compound Surfactant Properties.

Caption: Workflow for CMC Determination by Tensiometry.

Application in Drug and Gene Delivery

The ability of cationic this compound surfactants to condense nucleic acids and interact with cell membranes makes them promising non-viral vectors for gene therapy.[5][24][25][26][27] The spacer length plays a crucial role in this process.

-

Short Spacers: this compound surfactants with short spacers tend to have a higher charge density due to the proximity of the two cationic head groups. This can lead to stronger electrostatic interactions with the negatively charged phosphate backbone of DNA, resulting in more compact DNA-surfactant complexes (lipoplexes). However, the rigidity of these short spacers may limit the flexibility of the complex.

-

Long Spacers: Longer, more flexible spacers can allow for more adaptable packing of the surfactant molecules around the DNA. This can lead to the formation of more stable and organized lipoplexes. The increased hydrophobicity of the longer spacer can also enhance the interaction of the lipoplex with the cell membrane, facilitating cellular uptake.[5][27]

The interaction with cell membranes is also spacer-length dependent. This compound surfactants can disrupt the lipid bilayer, and the extent of this disruption is influenced by the spacer's ability to insert into the hydrophobic core of the membrane.[28][29] This membrane-destabilizing property can be advantageous for the endosomal escape of the delivered genetic material into the cytoplasm.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. twu-ir.tdl.org [twu-ir.tdl.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of this compound Surfactants with Variable Spacers and SiO2 Nanoparticles in ct-DNA Compaction and Applications toward In Vitro/In Vivo Gene Delivery. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Krafft temperature - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. biolinscientific.com [biolinscientific.com]

- 16. smartsystems-eg.com [smartsystems-eg.com]

- 17. biolinscientific.com [biolinscientific.com]

- 18. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 19. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

- 21. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 22. Self-Assembly Properties of Cationic this compound Surfactants with Biodegradable Groups in the Spacer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. www-origin.horiba.com [www-origin.horiba.com]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. surfadiols.com [surfadiols.com]

- 27. Role of this compound Surfactants with Variable Spacers and SiO2 Nanoparticles in ct-DNA Compaction and Applications toward In Vitro/In Vivo Gene Delivery. (2023) | Sayantan Halder | 4 Citations [scispace.com]

- 28. surfadiols.com [surfadiols.com]

- 29. The effect of cationic this compound surfactants upon lipid membranes. An experimental and molecular dynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Biodegradable Gemini Surfactants: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of surfactant chemistry, a class of molecules known as Gemini surfactants has garnered significant attention for its exceptional surface activity and versatile applications. This guide delves into a specialized niche within this category: this compound surfactants engineered with biodegradable moieties. The incorporation of cleavable linkages, such as ester or amide bonds, into their molecular architecture addresses the critical need for environmentally benign surfactants, particularly in sensitive applications like drug delivery and personal care. This document provides an in-depth exploration of their synthesis, physicochemical properties, and biodegradability, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Core Concepts: The Structure and Promise of Biodegradable this compound Surfactants

This compound surfactants, structurally defined by two hydrophilic head groups and two hydrophobic tails linked by a spacer, exhibit superior physicochemical properties compared to their single-chain counterparts.[1][2] These advantages include a significantly lower critical micelle concentration (CMC), greater efficiency in reducing surface tension, and enhanced solubilization capabilities.[3][4] The introduction of biodegradable moieties, typically ester or amide groups, within the spacer or the hydrophobic tails, imparts a "soft" character to these molecules, allowing them to break down into smaller, less harmful components through hydrolysis or enzymatic action.[5][6] This inherent biodegradability mitigates their environmental persistence and potential toxicity, making them highly attractive for pharmaceutical and biomedical applications.[7][8]

Ester-containing this compound surfactants, in particular, have been a focal point of research due to the relative ease of hydrolysis of the ester bond.[9][10] The position of this cleavable bond within the surfactant's structure—whether in the spacer or the tails—profoundly influences its degradation profile and surface-active properties.[11] Studies have shown that locating the ester group in the spacer can be more favorable for biodegradation compared to placement within the hydrophobic tails.[11] Amide-linked this compound surfactants also offer a biodegradable alternative, with the amide bond's stability and degradation kinetics differing from those of esters.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for various biodegradable this compound surfactants, allowing for a comparative analysis of their performance characteristics.

Table 1: Physicochemical Properties of Biodegradable this compound Surfactants

| Surfactant Type | Hydrophobic Chain Length | Spacer Moiety | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γ_cmc) (mN/m) | Reference |

| Cationic Ester-based this compound | C12 | Diester | 0.08 - 0.15 | 28 - 32 | [12] |

| Cationic Ester-based this compound | C14 | Diester | 0.02 - 0.05 | 25 - 29 | [12] |

| Cationic Ester-based this compound | C16 | Diester | 0.008 - 0.015 | 23 - 27 | [12] |

| Cationic Amide-based this compound | C12 | Diamide | 0.1 - 0.3 | 30 - 35 | [5] |

| Anionic Non-ionic this compound | C8 | EO-containing | ~1.0 | ~30 | [13] |

| Anionic Non-ionic this compound | C12 | EO-containing | ~0.1 | ~28 | [13] |

| Anionic Non-ionic this compound | C16 | EO-containing | ~0.01 | ~26 | [13] |

Table 2: Biodegradability of this compound Surfactants

| Surfactant Type | Biodegradable Moiety | Test Method | Biodegradation (%) | Time (days) | Classification | Reference |

| Cationic this compound | Ester in tails | OECD 301D | >60 | 35-40 | Not readily biodegradable | [9] |

| Cationic this compound | Ester in spacer | Closed Bottle Test | High | Not specified | Readily biodegradable | [11][12] |

| Quaternary Ammonium this compound | Various spacers | OECD 310 | Negligible | Not specified | Not readily biodegradable (toxic to microbes) | [14] |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of biodegradable this compound surfactants and the determination of their critical micelle concentration, two fundamental procedures in their study.

Synthesis of Cationic this compound Surfactants with a Diester Spacer

This protocol describes a common method for synthesizing cationic this compound surfactants containing biodegradable ester linkages in the spacer.

Materials:

-

Long-chain N,N-dimethylalkylamine (e.g., N,N-dimethyl-dodecylamine)

-

Dicarboxylic acid dichloride (e.g., succinyl chloride)

-

2-Dimethylaminoethanol

-

Anhydrous solvent (e.g., acetone, acetonitrile)

-

Quaternizing agent (e.g., 1,3-dibromopropane)

Procedure:

-

Esterification: React the long-chain N,N-dimethylalkylamine with the dicarboxylic acid dichloride in the presence of a base to form the corresponding diamide.

-

Alternative Esterification: React 2-dimethylaminoethanol with a long-chain fatty acid chloride to produce an amino ester intermediate.

-

Quaternization: The crucial step involves reacting the diamide or amino ester intermediate with a dihaloalkane (the spacer) in an anhydrous solvent.[15] The reaction mixture is typically refluxed for several hours.[15]

-

Purification: The resulting solid precipitate is filtered, washed with a non-polar solvent like acetone to remove unreacted starting materials, and then recrystallized from a suitable solvent mixture (e.g., ethanol/acetone) to obtain the pure this compound surfactant.[15][16]

-

Characterization: The structure and purity of the synthesized surfactant are confirmed using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[17]

Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter for characterizing surfactants. The surface tension method is a widely used and reliable technique.[18]

Materials:

-

Synthesized this compound surfactant

-

High-purity water

-

Tensiometer (with Wilhelmy plate or Du Noüy ring)

Procedure:

-

Solution Preparation: Prepare a stock solution of the this compound surfactant in high-purity water at a concentration significantly above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations, spanning a range both below and above the anticipated CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.[13] Ensure the platinum plate or ring is thoroughly cleaned between measurements.

-

Data Plotting: Plot the surface tension values (γ) as a function of the logarithm of the surfactant concentration (log C).[18]

-

CMC Determination: The resulting plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. An alternative is to identify the concentration at which the surface tension becomes relatively constant.[19]

Visualizing Key Processes and Relationships

The following diagrams, created using the DOT language, illustrate important concepts related to biodegradable this compound surfactants.

Logical Relationship of Biodegradable this compound Surfactant Components

Caption: Structural components of a biodegradable this compound surfactant and their influence on key properties.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of biodegradable this compound surfactants.

Signaling Pathway for Drug Delivery via this compound Surfactant Micelles

References

- 1. Cationic this compound Surfactants: A Review [jstage.jst.go.jp]

- 2. [PDF] Cationic this compound Surfactants: A Review | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Cationic this compound Surfactants: A Review [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. Self-Assembling Drug Formulations with Tunable Permeability and Biodegradability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface and Antimicrobial Properties of Ester-Based this compound Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Cationic ester-containing this compound surfactants: chemical hydrolysis and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Study on the Synthesis, Surface Activity, and Self-Assembly Behavior of Anionic Non-Ionic this compound Surfactants - PMC [pmc.ncbi.nlm.nih.gov]